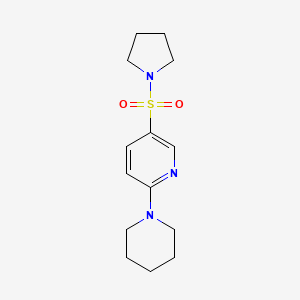

2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-5-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c18-20(19,17-10-4-5-11-17)13-6-7-14(15-12-13)16-8-2-1-3-9-16/h6-7,12H,1-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWPRNDJSNWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a piperidine derivative in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are carefully chosen to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation.

- Antiviral Properties : Investigations into its efficacy against viral infections are ongoing.

- Antimicrobial Effects : Studies suggest potential effectiveness against various bacterial strains.

Biological Applications

2-(Piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine is being investigated for:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Industrial Uses

In addition to its pharmacological applications, this compound serves as:

- Building Block in Organic Synthesis : It is utilized in the synthesis of more complex molecules.

- Catalyst Development : The compound is being explored for its potential role as a catalyst in certain chemical reactions.

Case Studies and Research Findings

-

Anticancer Studies :

A study demonstrated that derivatives of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation. -

Antiviral Research :

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit viral replication in vitro, suggesting potential as an antiviral agent. -

Enzyme Interaction Studies :

A comprehensive study examined the interaction of this compound with specific enzymes, revealing its potential as an enzyme inhibitor that could be beneficial in treating metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-(Piperidin-1-yl)-5-(Pyrrolidin-1-yl)pyridine (Compound 2.7)

- Structure: Lacks the sulfonyl group, featuring a pyrrolidine amino group instead.

- Synthesis : Prepared via nucleophilic amination with a 33% yield, highlighting challenges in introducing nitrogen-based substituents .

- Key Difference : The absence of the sulfonyl group reduces polarity and may limit interactions with biological targets compared to the sulfonated analog.

5-(Piperidine-1-sulfonyl)pyridine-2-thiol

- Structure : Contains a thiol group at position 2 and a piperidine sulfonyl group at position 5.

- Properties : Molecular formula C₁₀H₁₄N₂O₂S₂, molar mass 258.36 g/mol, predicted pKa 8.49, indicating moderate acidity .

4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one

- Structure : Pyridazine core with a piperidine group, chloro substituent, and ethoxy-thiadiazole moiety.

- Synthesis : Achieved 73.2% yield via nucleophilic substitution, demonstrating efficient piperidine introduction .

- Key Difference : The pyridazine core and thiadiazole group confer distinct electronic properties compared to pyridine-based analogs.

Pharmacological Potential of Analogs

- Triazole Derivatives : Compound 53 () with a triazole core showed structural features relevant to antimicrobial activity, though specific data are unavailable .

Biologische Aktivität

2-(Piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine, identified by CAS number 627842-46-0, is a heterocyclic compound featuring piperidine and pyridine rings. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine is C14H21N3O2S, with a molecular weight of 295.40 g/mol. The compound's structure includes a sulfonamide group, which is known for its biological activity and low toxicity in medicinal applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide moiety allows it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity and Therapeutic Potential

Research has indicated several areas where 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine exhibits notable biological activity:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds within the pyridine and piperidine families. For instance, derivatives have shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 3.125 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Its structural analogs have demonstrated inhibitory effects on cancer cell lines, suggesting that modifications to the piperidine and pyrrolidine components can enhance efficacy .

Neuroprotective Effects

Some studies highlight the neuroprotective properties of compounds with similar structures, indicating potential applications in treating neurodegenerative diseases . This aspect requires further investigation to elucidate specific mechanisms and therapeutic windows.

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives, researchers found that certain modifications to the piperidinyl-pyridines resulted in enhanced antibacterial activity. For example, a derivative with an additional methyl group exhibited a lower MIC against resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds revealed that the presence of a sulfonamide group significantly increased cytotoxicity against human cancer cell lines. This study utilized various assays to measure cell viability and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging piperidine and pyrrolidine sulfonyl precursors. For example, nucleophilic addition to pyridine derivatives (e.g., halogenated intermediates) is a common strategy . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥95% threshold) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). Residual solvents (e.g., DMF, THF) should comply with ICH Q3C guidelines, verified via gas chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl vs. pyrrolidinyl groups). Chemical shifts for sulfonyl groups typically appear at δ ~3.2–3.5 ppm (¹H) and δ ~40–45 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 310.18).

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Exposure Mitigation : In case of skin contact, rinse immediately with water (≥15 minutes); for inhalation, move to fresh air and monitor for respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine-sulfonyl derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurity profiles. To address this:

- Replicate Studies : Conduct dose-response curves (e.g., IC50 values) under standardized conditions (pH 7.4 buffer, 37°C) .

- Structural Analog Comparison : Compare activity against analogs (e.g., 2-[4-(4-sulfamoylphenyl)piperazin-1-yl]pyridine-3-carboxylic acid) to identify pharmacophore contributions .

- Purity Reassessment : Validate compound purity using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch-specific impurities .

Q. What strategies optimize the aqueous solubility of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salts (e.g., via HCl gas in ethanol), which enhance solubility by ~10-fold in aqueous buffers (pH 4–6) .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes (20% w/v) to achieve ≥1 mg/mL solubility while minimizing toxicity .

- Prodrug Design : Introduce phosphate esters at the pyridine nitrogen, cleavable by phosphatases in physiological conditions .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in enzymatic assays?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate compound with enzyme for 0–60 minutes) to distinguish reversible vs. irreversible binding .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases, sulfotransferases), focusing on sulfonyl-pyrrolidine binding pockets .

- Mutagenesis Validation : Generate enzyme mutants (e.g., Ala-scanning of active sites) to confirm critical residues for compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.